Product packaging for (1R,2S,4R,5R,8S,9R,12S,13R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one(Cat. No.:CAS No. 35481-77-7)

(1R,2S,4R,5R,8S,9R,12S,13R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one

Cat. No.: B1206458
CAS No.: 35481-77-7
M. Wt: 294.30 g/mol
InChI Key: IKTUZVAVHCTHSU-ZUXGVNTCSA-N
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Description

Historical Context of Corianin Discovery and Early Research

The discovery of Corianin is credited to the meticulous work of Japanese chemists T. Okuda and T. Yoshida. In a preliminary report published in 1971, they detailed the isolation and structural elucidation of this novel compound. jst.go.jp Corianin was isolated from the plant Coriaria japonica A. GRAY. jst.go.jp

A key finding of their early research was the revelation that a substance previously identified as "pseudotutin" was, in fact, a molecular compound composed of equimolar amounts of the known compound tutin (B109302) and the newly discovered Corianin. jst.go.jp The structural determination of Corianin was a significant achievement at the time, accomplished through the use of nuclear magnetic resonance (NMR) spectroscopy and other chemical evidence. jst.go.jp This foundational work laid the groundwork for all subsequent research on this intriguing molecule.

Early investigations also revealed that Corianin was not exclusive to Coriaria japonica. It was also isolated from Loranthus parasiticus MERR., a parasitic plant that grows on Coriaria sinica MAXIM, alongside other known sesquiterpene lactones such as coriamyrtin (B1205331), tutin, and coriatin (B1256320). jst.go.jp

Contemporary Research Significance and Scope for Corianin in Natural Product Chemistry

In the landscape of modern natural product chemistry, Corianin holds significance primarily due to its complex structure and its classification within a biologically active class of compounds. While extensive contemporary research focused solely on Corianin is not prolific, its structural framework serves as a challenging target for total synthesis and a template for the development of novel analogs. nih.gov

The broader class of picrotoxane sesquiterpenoids, to which Corianin belongs, is known for a range of biological activities. These include neurotrophic and insecticidal properties. nih.govnih.gov This has spurred interest in synthesizing Corianin and its derivatives to explore their potential pharmacological applications. The total synthesis of Corianin and its analogs allows for the creation of novel molecules that can be screened for various biological activities, contributing to the ever-growing library of potential therapeutic agents derived from natural products.

Furthermore, the study of compounds like Corianin contributes to our understanding of the chemical diversity of the plant kingdom and the biosynthetic pathways that lead to such complex molecules. This knowledge is invaluable for the fields of chemical ecology and biotechnology.

Classification and Structural Archetype of Corianin within Sesquiterpene Lactones

Corianin is classified as a sesquiterpene lactone, a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton (derived from three isoprene (B109036) units) and a lactone ring. More specifically, Corianin belongs to the picrotoxane subclass of sesquiterpenoids.

The structural archetype of picrotoxane sesquiterpenoids is a highly oxidized and stereochemically complex caged structure. A key feature of this archetype is the presence of a cis-fused hydrindane core. The intricate polycyclic framework of Corianin, with its multiple stereocenters and oxygenated functional groups, makes it a challenging and attractive target for synthetic chemists. The unique arrangement of rings and functional groups in the picrotoxane skeleton is responsible for the characteristic biological activities observed in this family of compounds.

Data Tables

Table 1: Chemical Properties of Corianin

Property Value
Molecular Formula C₁₅H₁₈O₆
Molecular Weight 294.30 g/mol

Table 2: Key Milestones in Corianin Research

Year Milestone Researchers
1971 Preliminary report on the structure of Corianin T. Okuda and T. Yoshida

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O6 B1206458 (1R,2S,4R,5R,8S,9R,12S,13R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one CAS No. 35481-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35481-77-7

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

(1R,2S,4R,5R,8S,9R,12S,13R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one

InChI

InChI=1S/C15H18O6/c1-5(2)6-7-12(16)20-8(6)9-13(3)14(17,4-19-9)10-11(21-10)15(7,13)18/h6-11,17-18H,1,4H2,2-3H3/t6?,7-,8-,9-,10-,11+,13+,14-,15+/m1/s1

InChI Key

IKTUZVAVHCTHSU-ZUXGVNTCSA-N

Isomeric SMILES

CC(=C)C1[C@@H]2[C@@H]3[C@]4([C@@](CO3)([C@H]5[C@@H]([C@]4([C@H]1C(=O)O2)O)O5)O)C

Canonical SMILES

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)O)C

Synonyms

corianin

Origin of Product

United States

Methodologies for Corianin Isolation and Structural Elucidation

Advanced Chromatographic Techniques in Corianin Isolation from Biological Matrices

The isolation of Corianin from its natural source, typically plants of the Coriaria genus, necessitates powerful separation methodologies to navigate the complex chemical environment of a crude plant extract. Modern chromatographic techniques are indispensable for obtaining the compound in a pure form suitable for structural analysis.

A common strategy begins with the extraction of the plant material using solvents of varying polarities, such as methanol (B129727) or ethanol, followed by liquid-liquid partitioning to achieve a preliminary fractionation. mdpi.comscielo.br For a compound with the complexity of Corianin, a multi-step chromatographic process is typically employed. Techniques may include:

Vacuum Liquid Chromatography (VLC): Often used for the initial, coarse separation of the crude extract into several fractions of decreasing complexity. nih.gov

Centrifugal Partition Chromatography (CPC): This support-free liquid-liquid chromatography technique is highly effective for separating target compounds by partitioning them between two immiscible liquid phases, minimizing the risk of sample degradation on solid supports. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): As a high-resolution technique, preparative HPLC, particularly on reversed-phase (e.g., C18) columns, is frequently the final step to achieve high-purity Corianin, separating it from closely related analogues or isomers. mdpi.com

The selection of specific columns, solvent systems (mobile phases), and elution modes (isocratic vs. gradient) is optimized to exploit the unique physicochemical properties of Corianin, ensuring an efficient and effective purification cascade. nih.gov

Spectroscopic and Spectrometric Approaches for Corianin Structural Confirmation

Once isolated, the definitive structure of Corianin is determined using a combination of spectroscopic and spectrometric methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and central technique for elucidating the structure of organic molecules like Corianin. omicsonline.org A suite of NMR experiments is used to map the carbon skeleton and the placement of protons.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which indicate adjacent protons. The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). preprints.org

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their attached carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the individual spin systems and piecing together the entire carbon framework. mdpi.comhyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the relative stereochemistry and conformation of the molecule. hyphadiscovery.com

The comprehensive analysis of these spectra allows for the complete assignment of all proton and carbon signals in the molecule. While specific, verified NMR data for Corianin is not widely published, the findings would be presented in a detailed data table.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
DataNotPubliclyAvailable

High-Resolution Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of an unknown compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). By observing the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺), researchers can derive a precise molecular formula. researchgate.net This information is fundamental and serves as a primary constraint for all subsequent structural elucidation efforts, confirming the index of hydrogen deficiency (degree of unsaturation). nih.gov

IonCalculated m/zMeasured m/zMolecular Formula
[M+Na]⁺Data Not AvailableData Not AvailableData Not Available

Corianin is a chiral molecule possessing multiple stereocenters. While NMR can often establish the relative stereochemistry, determining the absolute configuration requires chiroptical methods. nih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose. rsc.org The process involves:

Measuring the experimental CD spectrum of the isolated Corianin. mtoz-biolabs.com

Computationally calculating the theoretical CD spectra for all possible stereoisomers (or at least one enantiomer) using methods like Time-Dependent Density Functional Theory (TD-DFT).

Comparing the experimental spectrum with the calculated spectra. A match between the experimental spectrum and the spectrum calculated for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. rsc.orgmtoz-biolabs.com

This combination of experimental measurement and computational prediction has become a standard and reliable method for assigning the absolute stereochemistry of complex natural products. nih.gov

Single-crystal X-ray crystallography is considered the definitive method for structure determination. wikipedia.org If a suitable, high-quality crystal of Corianin can be grown, this technique can provide an exact three-dimensional model of the molecule. youtube.com The method involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. anl.gov This analysis yields the precise spatial coordinates of every atom in the molecule, unambiguously confirming its connectivity, relative stereochemistry, and absolute configuration (using anomalous dispersion). nih.gov While powerful, the primary limitation of this technique is the challenge of obtaining a single crystal of sufficient quality, which can be difficult for many complex natural products. youtube.com

ParameterValue
Empirical FormulaData Not Available
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Resolution (Å)Data Not Available

Chemoinformatic and Computational Tools in Corianin Structure Analysis

Modern structural elucidation heavily relies on chemoinformatic and computational tools. purdue.edu In the context of Corianin, these tools are used in several capacities:

Spectral Prediction: As mentioned, quantum mechanical calculations (e.g., DFT) are used to predict NMR chemical shifts and chiroptical (ECD/VCD) spectra. preprints.orgrsc.org Comparing these predicted data with experimental results is a key method for validating a proposed structure or assigning stereochemistry.

Database Searching: Chemical databases are used to search for compounds with similar spectral data (e.g., ¹³C NMR shifts, mass spectra), which can quickly identify if the isolated compound is known or suggest its structural class.

Conformational Analysis: Computational methods are used to determine the low-energy conformations of flexible molecules. This is a prerequisite for accurate spectral prediction, especially for chiroptical methods, ensuring the calculated spectrum reflects the true conformational state of the molecule in solution. nih.gov

These computational approaches serve as a crucial complement to experimental data, reducing ambiguity and increasing the confidence in the final structural assignment. purdue.edu

Biosynthetic Pathways and Precursors of Corianin

Elucidation of Corianin Biosynthetic Intermediates and Enzyme Catalysis

The precise elucidation of Corianin's biosynthetic intermediates and the specific enzymes catalyzing each step in living organisms remains an area requiring further dedicated research. However, insights can be drawn from the broader understanding of sesquiterpene biosynthesis and studies on related picrotoxane compounds. Terpene cyclase enzymes play a crucial role in nature, converting linear hydrocarbon phosphates, such as farnesyl diphosphate (B83284) (FPP), into the diverse and often complex carbocyclic skeletons characteristic of terpenes. medchemexpress.com

For picrotoxane-type sesquiterpenes, a postulated biosynthetic pathway suggests the involvement of a dendrobiumane B skeleton, followed by specific carbon bond cleavages, such as at the C(9)-C(11) position. frontiersin.org Another proposed mechanism for the formation of the characteristic cis-fused orientation of C7, C9, and C15 carbons in the picrotoxane core involves an anti-Markovnikov cationic cyclization of a cadinyl cation, followed by oxidative cleavage. chemrxiv.org While these discussions often arise from studies on chemical synthesis, they can provide valuable hypotheses for the biological transformations. The highly condensed and complex tricyclic skeleton of these molecules presents significant synthetic challenges, whether in biological or laboratory settings. scielo.br

Metabolic Engineering Approaches for Corianin Biosynthesis Enhancement

To date, there are no specific published studies on metabolic engineering approaches directly aimed at enhancing Corianin biosynthesis. However, the principles of metabolic engineering are broadly applicable to the production of complex natural compounds. These strategies typically involve the manipulation of cellular metabolic pathways to increase the yield of desired compounds. nih.govnih.govuni.lu Common approaches in metabolic engineering include:

Pathway Engineering: Introducing new biosynthetic pathways or modifying existing ones to optimize the flow of precursors towards the target compound. nih.gov

Gene Editing: Utilizing tools like CRISPR/Cas9 to modify genes involved in the production pathway, either to enhance enzyme activity or to remove competing pathways. nih.govnih.gov

Metabolic Flux Analysis: Analyzing metabolic fluxes to identify bottlenecks in the biosynthetic pathway and subsequently optimizing enzyme expression or activity to overcome these limitations. nih.govnih.govctdbase.org

Overexpression of Biosynthetic Genes and Transcription Factors: Increasing the expression of genes encoding rate-limiting enzymes or transcription factors that positively regulate the pathway can lead to enhanced metabolite production. icm.edu.plctdbase.org

These general metabolic engineering strategies could theoretically be applied to Corianin, should its biosynthetic pathway and regulatory elements be fully elucidated.

Precursor Incorporation Studies in Corianin Biosynthesis

Direct precursor incorporation studies specifically focused on Corianin biosynthesis are not detailed in the available literature. However, based on the general biosynthesis of sesquiterpenes, it is understood that the fundamental C5 units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), serve as the initial building blocks. These are then condensed to form farnesyl diphosphate (FPP), the C15 precursor for all sesquiterpenes. icm.edu.plmit.edu

In typical precursor incorporation studies for natural products, isotopically labeled precursors (e.g., with ¹³C or ²H) are fed to the producer organism. The incorporation pattern of these labels into the final compound allows researchers to trace the atoms and deduce the sequence of enzymatic reactions and intermediates involved in the biosynthetic pathway. Such studies would be crucial for definitively mapping the Corianin biosynthetic route and identifying specific intermediates and branch points.

Total Synthesis and Semi Synthesis Strategies for Corianin

Retrosynthetic Analysis of the Corianin Polycyclic Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the logical design of a synthetic route. The core structure of the picrotoxane family, including Corianin, is a highly oxidized and sterically congested cis-fused hydrindane skeleton.

A key retrosynthetic disconnection for Corianin focuses on the formation of the core bicyclic system. A powerful strategy simplifies the complex core by disconnecting the bonds formed in a key cyclization step. In the approach developed by Trost and colleagues, the central disconnection is the reverse of a palladium-catalyzed enyne cycloisomerization. acs.orgchemrxiv.org This strategic bond cleavage breaks the carbocyclic core into a more flexible acyclic enyne precursor. This precursor is designed to contain all the necessary carbon atoms and stereocenters required for the target molecule. Further disconnections of this acyclic precursor lead back to simpler, often chiral, building blocks derived from readily available materials like (R)-carvone. nih.gov This strategy elegantly addresses the challenge of setting the contiguous stereocenters present in the natural product.

Another potential retrosynthetic approach, employed in the synthesis of related picrotoxanes, involves an intramolecular cyclization to form the bicyclic core, which is then further functionalized. chemrxiv.org The challenge with many picrotoxanes is the dense arrangement of stereocenters, particularly the cis-fused orientation of substituents at specific carbons, which biosynthetically arises from a cationic cyclization. chemrxiv.org Synthetic strategies must therefore carefully control the stereochemistry during the formation of the core ring system.

Convergent and Divergent Total Synthesis Routes to Corianin

The synthesis of a complex molecule like Corianin can be approached through either a linear, convergent, or divergent strategy. A convergent synthesis involves preparing key fragments of the molecule independently and then coupling them together at a late stage. nih.govresearchgate.netnih.gov In contrast, a divergent synthesis builds a common intermediate from which a variety of related target molecules can be synthesized. researchgate.netnih.gov

More specifically, the work by Trost demonstrates a divergent approach from a key common intermediate. A "first-generation" and "second-generation" synthesis were developed, allowing access not only to Corianin but also to other members of the picrotoxane family like Picrotoxinin and Picrotin from a shared precursor. chemrxiv.org This highlights the efficiency of a divergent strategy in exploring the chemical space of a natural product family.

The control of stereochemistry is paramount in the synthesis of Corianin. Several key stereoselective transformations are employed to install the multiple stereocenters with the correct relative and absolute configurations. rsc.orgrsc.orgnih.govnih.govtubitak.gov.tr

The cornerstone of a notable total synthesis of Corianin is the palladium-catalyzed intramolecular enyne cycloisomerization . acs.orgrsc.org This powerful reaction constructs the characteristic cis-fused hydrindane carbon skeleton of the picrotoxane family in a single step. acs.org The reaction proceeds with high stereoselectivity, establishing the critical ring junction stereochemistry. This transformation is highly efficient and atom-economical, forming a complex cyclic system from a linear precursor. rsc.org The success of this key step is a testament to the power of transition metal catalysis in solving complex problems in natural product synthesis. nih.govnih.govorganic-chemistry.org

Other critical stereoselective reactions in the synthetic sequence include substrate-controlled aldol additions to set stereocenters in the acyclic precursor and stereoselective oxidations and reductions to install the various oxygen functionalities found in the final Corianin molecule. nih.gov

The development of effective catalytic systems is crucial for the success of key transformations in the synthesis of Corianin. The palladium-catalyzed enyne cycloisomerization required the development of a specific catalyst system to achieve the desired reactivity and selectivity. acs.orgnih.govresearchgate.netrsc.org

Initial efforts using standard palladium catalysts for the key cycloisomerization step were not successful. acs.org This led to the design and development of a new catalyst system. The successful system involved a palladium(II) salt, such as palladium acetate, in the presence of a phosphine ligand. The choice of ligand was found to be critical for the reaction's success. This tailored palladium catalyst system was able to effect the desired cycloisomerization efficiently, providing the core structure of Corianin and other picrotoxanes. acs.org The development of this bespoke catalyst system was a significant innovation that enabled the successful total synthesis. uu.nl

Semi-Synthetic Approaches to Corianin and its Derivatives from Structurally Related Natural Products

Semi-synthesis, which involves the chemical modification of a readily available natural product to produce a different, often rarer, compound, is a valuable strategy. In the case of the picrotoxane family, the more abundant natural product Picrotoxinin has been used as a starting material for the semi-synthesis of Corianin and other structural analogs.

This approach leverages the existing complex and stereochemically rich scaffold of Picrotoxinin. Through a series of chemical transformations, the functional groups on the Picrotoxinin core can be modified to yield Corianin. This semi-synthetic route can be more efficient than a total synthesis if the starting natural product is readily available. It also allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Challenges and Innovations in Corianin Total Synthesis

The total synthesis of Corianin and other picrotoxanes is fraught with challenges, primarily due to their high degree of oxidation, steric congestion, and the presence of numerous contiguous stereocenters. researchgate.net Constructing the cis-fused bicyclic core with the correct stereochemistry is a significant hurdle. chemrxiv.org

A major innovation in overcoming these challenges was the application of the palladium-catalyzed enyne cycloisomerization by Trost and coworkers. acs.org This strategic reaction provided an elegant and efficient solution for the construction of the picrotoxane core.

More recently, the Shenvi group has introduced a groundbreaking approach to the synthesis of 25 different picrotoxanes, including Corianin, by leveraging computer-aided synthesis planning. digitellinc.comnih.govorganicchemistry.eu Their strategy relied on a key 1,5-hydrogen atom transfer (1,5-HAT) reaction. However, the success of this step was highly dependent on the substitution pattern of the substrate. To overcome the unpredictability and avoid a lengthy trial-and-error process, they used in silico DFT calculations to predict the reactivity of a virtual library of intermediates. organicchemistry.eu This computational approach allowed them to identify viable synthetic pathways and rapidly access a large number of complex natural products, representing a significant innovation in the field of total synthesis. digitellinc.comnih.gov

Structure Activity Relationship Sar Studies of Corianin

Role of Specific Functional Groups and Stereochemistry in Corianin's Biological Interactions

The biological activity of Corianin, like other complex natural products, is highly dependent on the precise arrangement and nature of its functional groups and its specific stereochemical configuration.

Functional Groups:

Hydroxyl Groups: The presence of multiple hydroxyl groups is a defining characteristic of Corianin. Current time information in Рашки округ. These oxygen-containing functional groups are crucial for mediating interactions with biological targets, often through hydrogen bonding. The high degree of oxygenation in picrotoxane natural products contributes to their diverse bioactivities. lipidmaps.org

Epoxide Moieties: The picrotoxane skeleton, shared by Corianin, typically includes epoxide rings. nih.govwordpress.com The formation of these 1,3-diepoxide moieties is considered a critical step in the synthesis of these complex structures, implying their importance in the molecule's three-dimensional architecture and subsequent biological recognition. lipidmaps.org

Stereochemistry:

The synthesis of Corianin and its analogs often requires stringent control over stereoselectivity, indicating that the precise three-dimensional arrangement of atoms is paramount for the formation of the active compound. lipidmaps.orgwikidata.org For instance, synthetic efforts have focused on enhancing stereoselectivity in the functionalization of double bonds within the picrotoxane skeleton. wikidata.org

The complex molecular configuration of Corianin is elucidated through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), underscoring the importance of its specific spatial arrangement. Current time information in Рашки округ. In the broader context of chiral molecules in biological systems, different enantiomers can exhibit vastly different biological activities, emphasizing the critical role of defined stereochemistry for specific biological interactions. uni.lu For related picrotoxanes, specific hydroxyl group positions have been linked to their antagonistic actions, highlighting the impact of both functional group identity and their stereospecific placement. stuartxchange.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Corianin Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug discovery to predict the biological activity of compounds based on their molecular structures. While QSAR is a well-established field, specific detailed QSAR models developed and reported for Corianin or its direct analogs are not extensively documented in the provided search results. Some literature suggests that QSAR modeling, utilizing descriptors such as logP, polar surface area, and hydrogen bond donors, could be a valuable approach for understanding the activity of Corianin in chemical research. This indicates a recognition of QSAR's potential utility for Corianin, rather than a report of completed studies.

Conformational Analysis and its Impact on Corianin Activity

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt, is fundamental to understanding how a compound interacts with its biological targets. For complex molecules like Corianin, conformational flexibility and preferred conformations can significantly influence activity. While the general importance of conformational analysis for Corianin is acknowledged, specific detailed studies outlining its conformational landscape and the direct impact of particular conformations on its biological activity are not explicitly detailed in the provided information. However, studies on related picrotoxane derivatives have shown that subtle changes in ring conformation and substituents can have a "transmissive effect" on other parts of the molecule, influencing key interactions and reactivity. This suggests that the dynamic three-dimensional behavior of Corianin's intricate skeleton is likely critical for its biological function.

Mechanistic Investigations of Corianin S Biological Activities

Corianin Interactions with Cellular Signaling Pathways

Corianin's mode of action involves the modulation of intracellular signaling pathways. It has been observed to interact with cell surface receptors and subsequently alter downstream signaling cascades. This intricate interplay can influence various cellular behaviors, including proliferation and differentiation. biosynth.com The compound's role is considered significant in the broader study of receptor-ligand interactions and the complex cellular responses they elicit. biosynth.com

Enzyme Modulation and Inhibition by Corianin

While Corianin is known to exhibit biological activities, including antibacterial properties, specific details regarding its direct modulation or inhibition of particular enzymes are not extensively detailed in the current literature. Research on the broader class of sesquiterpene lactones, and extracts containing Corianin, indicates potential interactions with enzyme activities. For instance, the inhibition of fatty acid synthase (FAS) has been explored for other constituents found in mistletoes, which also contain coriaria lactones. mdpi.comsemanticscholar.org However, a definitive identification of specific enzyme targets directly modulated or inhibited by Corianin itself remains an area requiring further elucidation.

Receptor Binding and Ligand-Mediated Cellular Responses by Corianin

Corianin engages with cell surface receptors, a process that subsequently modifies intracellular signaling pathways. biosynth.com The investigation of receptor binding is a fundamental approach to understand how a compound interacts with biological systems, assessing its binding strength to various receptors and its potential to act as an agonist or antagonist. mfds.go.kr While Corianin's interaction with cell surface receptors is acknowledged as crucial for its biological influence, specific receptors to which Corianin directly binds have not been explicitly identified in the available research. Picrotoxinin, a structurally related picrotoxane sesquiterpenoid, is a well-characterized antagonist of GABA-A receptors. nih.govchemrxiv.org Although Corianin shares structural similarities with such compounds, direct evidence detailing Corianin's specific receptor binding profiles or the precise ligand-mediated cellular responses it elicits is not yet fully elucidated.

Gene Expression and Protein Regulation Mediated by Corianin

The capacity of Corianin to influence cellular behaviors such as proliferation and differentiation inherently suggests an impact on gene expression and protein regulation. biosynth.com Alterations in these fundamental cellular processes are typically mediated by changes in the transcription of specific genes and the subsequent translation and modification of proteins. However, current research does not provide detailed findings on specific genes or proteins that are directly upregulated or downregulated by Corianin. Further studies employing techniques like gene expression profiling or proteomic analysis would be necessary to identify the precise molecular targets involved in Corianin-mediated gene and protein regulation.

Subcellular Localization and Molecular Target Identification of Corianin

Corianin demonstrates antibacterial activity, with research suggesting its mechanism involves disrupting the cellular integrity of bacteria, ultimately leading to cell death. The specific biochemical pathways and definitive molecular targets within bacterial cells responsible for this effect are still subjects of active investigation. For eukaryotic cells, comprehensive data on Corianin's precise subcellular localization (e.g., nucleus, mitochondria, cytoplasm) or the identification of its specific molecular targets are not explicitly available in the current scientific literature.

In Vitro Cellular Models for Corianin Mechanistic Elucidation (e.g., PC12 cells)

In vitro cellular models have been instrumental in exploring the mechanistic aspects of Corianin's biological activities. Rat pheochromocytoma (PC12) cells, a widely used neuronal model, have been employed in such investigations. Studies have demonstrated that Corianin significantly enhances nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. nih.govmedchemexpress.comnih.gov This effect, observed at concentrations such as 10 µM, resulted in a marked increase in the number of neurite-bearing cells. nih.gov Beyond its influence on neurite outgrowth, sesquiterpenoids, including Corianin, isolated from Coriaria japonica, have also exhibited neuroprotective activity against hydrogen peroxide (H2O2)-induced oxidative damage in PC12 cells. psu.edu

Table 1: Effects of Corianin in In Vitro Cellular Models

Compound/ExtractCell ModelObserved EffectConcentrationReference
Corianin (Compound 3 / Nepalarin)PC12 cellsEnhanced NGF-mediated neurite outgrowth10 µM nih.govmedchemexpress.comnih.gov
Sesquiterpenoids (including Corianin)PC12 cellsNeuroprotective against H2O2-induced oxidative damageNot specified for Corianin; compounds 1 and 2 showed best effects at 25 and 50 µM psu.edu

In Vivo Animal Models for Corianin Mechanistic Characterization

While Corianin is a constituent of the coriaria lactone mixture found in Loranthus parasiticus, which has been utilized in the development of animal models for epilepsy (with tutin (B109302) being a primary active component), detailed in vivo mechanistic characterization studies specifically focusing on Corianin are not extensively documented in the available literature. worldscientific.compsu.edu Research involving extracts or related compounds in animal models has explored broader biological activities, such as anti-inflammatory, neuroprotective, and anti-cancer effects. worldscientific.commdpi.com However, specific mechanistic pathways directly attributed to Corianin's action in vivo require further dedicated investigation.

Omics-Based Approaches in Corianin Mechanism Elucidation (e.g., Proteomics, Metabolomics, Transcriptomics)

Despite Corianin being identified as a sesquiterpene lactone found in plants such as Coriaria japonica plantaedb.comresearchgate.net, and its association with certain biological activities like antimicrobial effects or its presence in plants related to neurological conditions otago.ac.nznih.gov, detailed omics-based investigations specifically elucidating its mechanism of action are not extensively reported in the current scientific literature. However, the application of these advanced techniques would be instrumental in uncovering the intricate molecular pathways influenced by Corianin.

Proteomics Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions, to understand cellular processes and responses to stimuli mfds.go.krmdpi.comnih.gov. For Corianin, a proteomic study would typically involve treating cells or organisms with the compound and then quantitatively comparing the protein profiles between treated and untreated samples. This could reveal specific proteins whose abundance or post-translational modification status is altered by Corianin, thereby pointing to its direct or indirect protein targets and affected cellular functions sciopen.comresearchgate.net. Such an analysis could identify key enzymes, structural proteins, or signaling molecules that mediate Corianin's effects, providing a deeper understanding of its molecular mechanism mdpi.comnih.gov.

Metabolomics Metabolomics focuses on the comprehensive analysis of small molecule metabolites (e.g., sugars, amino acids, lipids, cofactors) within a biological system mfds.go.kr. Changes in metabolite concentrations can reflect alterations in metabolic pathways, providing a functional readout of cellular activity in response to a compound plos.orgnih.govsciety.org. Applied to Corianin, metabolomics could identify specific metabolic pathways that are up- or downregulated, offering clues about how Corianin influences cellular energy production, biosynthesis, or degradation processes. For instance, if Corianin affects inflammation, metabolomics might reveal changes in lipid mediators or amino acid metabolism linked to inflammatory responses. Studies on other natural compounds, such as Corilagin, have successfully utilized metabolomics to identify differential metabolites and key metabolic pathways involved in their pharmacological mechanisms, including glucose, lipid, and amino acid metabolism nih.gov.

Transcriptomics Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific conditions, providing insights into gene expression patterns mfds.go.kr. Techniques like RNA sequencing (RNA-Seq) or microarrays can quantify changes in gene expression levels following exposure to a compound. In the context of Corianin, transcriptomics could identify genes whose expression is significantly altered, indicating transcriptional regulation as a part of its mechanism of action plos.orgnih.gov. This could reveal affected signaling pathways, cellular processes, or even potential regulatory networks that Corianin modulates. For example, if Corianin has anti-inflammatory properties, transcriptomics might show downregulation of pro-inflammatory gene expression pathways.

Integrated Omics Approaches The most comprehensive understanding of Corianin's biological activities would likely emerge from an integrated multi-omics approach, combining data from proteomics, metabolomics, and transcriptomics nih.govnih.govplos.orgnih.govresearchgate.net. By correlating changes across these different molecular layers, researchers can build a more complete picture of the compound's impact, identifying key molecular targets, affected pathways, and the hierarchical regulatory networks involved in its mechanism. This systems biology approach allows for the identification of potential biomarkers and therapeutic targets, providing a robust framework for understanding complex biological responses nih.gov.

Although specific data tables for Corianin's omics-based mechanistic investigations are not available in the current search, conceptual data that would typically be generated in such studies are illustrated below.

Table 1: Illustrative Proteomics Data for a Hypothetical Compound Treatment

Protein Name (Gene Symbol)Fold Change (Treated vs. Control)p-valueAffected Pathway/Function
Protein A (GeneA)↑ 2.50.001Apoptosis Regulation
Protein B (GeneB)↓ 1.80.005Metabolic Enzyme
Protein C (GeneC)↑ 1.30.02Cell Signaling
Protein D (GeneD)↓ 2.10.0008Oxidative Stress Response

Table 2: Illustrative Metabolomics Data for a Hypothetical Compound Treatment

Metabolite NameFold Change (Treated vs. Control)p-valueAssociated Metabolic Pathway
Metabolite X↑ 3.20.0002Glycolysis
Metabolite Y↓ 1.50.01Lipid Synthesis
Metabolite Z↑ 2.00.003Amino Acid Metabolism
Metabolite W↓ 2.80.0005TCA Cycle

Table 3: Illustrative Transcriptomics Data for a Hypothetical Compound Treatment

Gene SymbolFold Change (Treated vs. Control)p-valueEnriched Biological Process
Gene 1↑ 4.10.0001Immune Response
Gene 2↓ 2.30.002Cell Proliferation
Gene 3↑ 1.70.008Apoptosis
Gene 4↓ 3.50.0003Inflammatory Signaling

Derivatization and Analog Development of Corianin

Synthetic Methodologies for Corianin Derivatives and Semi-synthetic Congeners

The synthesis of Corianin and its derivatives involves both natural extraction and sophisticated chemical synthesis routes. While natural extraction from sources like Coriaria japonica is a primary method, typically involving solvent extraction followed by purification and crystallization, chemical synthesis offers pathways for precise structural modifications wikipedia.org.

Significant advancements in the total synthesis of Corianin have been achieved. For instance, methodologies employing palladium-catalyzed cycloisomerization have been instrumental in constructing the cis-fused hydrindane carbon skeleton, a characteristic feature of picrotoxane sesquiterpenes like Corianin rxnfinder.orgnih.govpoltekkesgorontalo.ac.idwordpress.com. Early work by Trost and Krische detailed first-generation total syntheses of Corianin utilizing this key ring-forming process rxnfinder.orgwordpress.com. Subsequent second-generation approaches further refined these methods, leading to improved synthetic efficiency rxnfinder.org.

An improved synthetic sequence for Corianin has been developed, which enhanced control over stereoselectivity during the functionalization of the cyclohexenyl portion of the picrotoxane skeleton. This sequence also incorporated a hydroxyl-directed chemoselective lactone reduction, notably employing lithium triacetoxyborohydride (B8407120) rxnfinder.orgnih.gov. These synthetic endeavors highlight the complexity and precision required to assemble the highly oxygenated and strained scaffold of Corianin.

While direct semi-synthesis of Corianin derivatives from Corianin itself is less documented in the provided literature, the isolation of Corianin alongside other sesquiterpene lactones like tutin (B109302) and coriatin (B1256320) from Coriaria sinica suggests potential for semi-synthetic approaches within this class of compounds norman-network.comnih.gov. For example, new acylated derivatives of tutin have been prepared by acylation at the 2-position, demonstrating the feasibility of modifying related picrotoxane scaffolds through semi-synthetic routes nih.gov. This indicates that similar strategies could be explored for Corianin to generate semi-synthetic congeners.

Scaffold Modification and Diversity-Oriented Synthesis of Corianin Analogs

The inherent structural complexity and high oxidation state of the picrotoxane skeleton, to which Corianin belongs, make scaffold modification a challenging yet crucial area for analog development nih.gov. Total synthesis provides the means for deep-seated structural alterations that are not readily achievable through other methods stuartxchange.org.

Recent research has leveraged computational approaches, such as in silico Density Functional Theory (DFT) calculations, to guide scaffold substitution and streamline the synthesis of picrotoxane natural products, including Corianin metabolomicsworkbench.orguni.lu. This computational guidance helps in predicting reaction outcomes and identifying viable intermediates, thereby mitigating the need for extensive trial-and-error experimentation in the laboratory metabolomicsworkbench.org. This strategy has proven successful in the synthesis campaign for 25 picrotoxane natural products, including coriamyrtin (B1205331) and Corianin, by enabling faster calculations of usable intermediates through parameterization of reactant properties metabolomicsworkbench.orguni.lu.

The exploration of structural modifications in related picrotoxane compounds, such as picrotoxinin, provides insights into potential strategies for Corianin. For instance, methylation at specific positions (e.g., C5 in picrotoxinin) has been shown to significantly impact scaffold stability and selectivity, a phenomenon sometimes referred to as the "magic methyl" effect stuartxchange.org. Such targeted modifications, enabled by total synthesis, allow for the systematic exploration of the chemical space around the Corianin scaffold to identify analogs with altered properties.

Chemical Transformation Pathways of Corianin (e.g., Oxidation, Reduction, Substitution)

Corianin, with its array of functional groups, is amenable to various chemical transformations. Oxidation is a known pathway for Corianin, leading to the formation of different compounds. The presence of multiple hydroxyl groups and a lactone ring within its complex structure provides sites for such reactions.

Reduction reactions play a critical role in the synthetic manipulation of Corianin and its precursors. As noted in improved synthetic sequences, a hydroxyl-directed chemoselective lactone reduction using lithium triacetoxyborohydride has been employed to achieve specific transformations in the synthesis of Corianin rxnfinder.orgnih.gov. This highlights the ability to selectively reduce certain functional groups while preserving others within the densely functionalized core.

Substitution reactions involving Corianin or its synthetic intermediates can occur with retention of configuration, a notable characteristic attributed to the remarkable reactivity of its intricate ring system rxnfinder.orgnih.gov. Furthermore, the synthesis of picrotoxanes often involves 1,5-Hydrogen Atom Transfer (HAT) reactions, which are sensitive to subtle changes in the B-ring, indicating the potential for such radical transformations in Corianin chemistry. A specific example of chemical transformation within the picrotoxane family is the base-catalyzed conversion of tutin into coriarin, which involves a transposition of the lactone ring linkage from C-3 to C-2 norman-network.com. This demonstrates the possibility of skeletal rearrangements under specific chemical conditions.

Biotransformation of Corianin and Metabolite Identification in Research Models

Corianin is a naturally occurring sesquiterpene lactone found in plants of the Coriaria genus, particularly Coriaria japonica and Coriaria ruscifolia wikipedia.org. The Coriaria species are known to produce a range of picrotoxan-type sesquiterpenes, including coriamyrtin, tutin, and pseudotutin, which are recognized for their toxic properties. The presence of Corianin as a natural product implies its biosynthesis within these plant systems.

While Corianin's natural origin and its classification as a sesquiterpene lactone are well-established, detailed studies specifically on the biotransformation pathways of Corianin and the identification of its metabolites in controlled research models are not extensively documented in the provided literature. The broader context of natural product research often involves understanding how these compounds are metabolized in vivo or by microbial systems. For instance, biotransformation studies of other natural compounds, such as paeonol (B1678282) by the white-rot basidiomycete Coriolus versicolor, have yielded various metabolites through processes like hydroxylation and demethylation. However, direct parallels for Corianin's specific biotransformation in research models are not explicitly available from the current search. The in vivo activity of Corianin and related compounds has been observed, but this primarily focuses on their biological effects rather than detailed metabolic fate norman-network.com.

Advanced Analytical Methodologies for Corianin Research

High-Resolution Mass Spectrometry for Corianin Quantification and Characterization in Research Samples

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the qualitative and quantitative analysis of Corianin and related Coriaria lactones. HRMS provides highly accurate mass measurements, which are critical for confirming the elemental composition of compounds and differentiating them from co-eluting interferences in complex samples. For instance, a method has been developed for the determination of three Coriaria lactones, including Corianin, in honey samples utilizing Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). This approach facilitated both qualitative and quantitative analyses under t-MS2 (tandem mass spectrometry) conditions lipidmaps.orgctdbase.org.

The application of HRMS in Corianin research allows for the detection and quantification of the compound at very low concentrations, which is vital when dealing with natural products that may be present in trace amounts. Studies have reported specific detection and quantification limits for Coriaria lactones in honey, demonstrating the sensitivity achievable with HRMS. Recoveries and relative standard deviations (RSDs) further illustrate the method's accuracy and precision. lipidmaps.orgctdbase.org

Table 1: Quantification Parameters for Coriaria Lactones in Honey using UHPLC-HRMS

ParameterValue
Limit of Detection (LOD)0.05 mg/kg lipidmaps.orgctdbase.org
Limit of Quantification (LOQ)0.1 mg/kg lipidmaps.orgctdbase.org
Recovery (0.1-0.5 mg/kg spike)86.3% - 95.6% lipidmaps.orgctdbase.org
Relative Standard Deviation (RSD)3.0% - 8.4% lipidmaps.orgctdbase.org

Various HRMS instruments have been employed in natural product research, including Micromass LCT spectrometers and Fisons VG Autospec high-resolution mass spectrometers, as well as Waters Q-Tof API-US mass spectrometers, indicating the diverse instrumental capabilities available for such analyses poltekkesgorontalo.ac.idwordpress.com.

Chromatographic Separations (HPLC, UHPLC) for Corianin Purity and Analysis in Complex Matrices

Chromatographic separation techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the isolation, purification, and quantitative analysis of Corianin in diverse matrices. These techniques enable the separation of Corianin from other co-occurring compounds, which is crucial for accurate identification and quantification.

UHPLC has been effectively used for the separation of Coriaria lactones in honey samples. The separation was achieved on a Phenomenex C18 column using gradient elution, highlighting the utility of reversed-phase chromatography for these compounds lipidmaps.orgctdbase.org. Furthermore, an UPLC-MS/MS method was developed for the determination of Coriatin (B1256320) and Corianin in biological fluids such as plasma and urine. For this application, chromatographic separation was performed on an Acquity UPLC BEH C18 column or a Cortecs C18 column (100 mm x 2.1 mm, 1.6 µm), employing a gradient elution system typically involving methanol (B129727) and water ctdbase.orgstuartxchange.org. The use of such columns and gradient methods ensures efficient separation of Corianin from the complex biological matrix components, minimizing interference and improving analytical accuracy. HPLC, in general, is recognized as a valuable tool for the quality assessment of botanical materials, with chromatographic fingerprints being highly recommended for the quality control and authentication of complex herbal medicines.

Hyphenated Techniques in Corianin Research (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are fundamental to Corianin research. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced forms like LC-MS/MS are predominantly used.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been specifically developed for the sensitive and accurate determination of Corianin and Coriatin in plasma and urine samples, serving as biomarkers for poisoning caused by Coriaria sinica Maxim ctdbase.orgstuartxchange.org. This method typically employs negative electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for detection and quantification ctdbase.orgstuartxchange.org. The MRM approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively reducing matrix interferences.

Table 2: UPLC-MS/MS Parameters for Corianin and Coriatin in Biological Samples

ParameterCorianin in PlasmaCoriatin in PlasmaCorianin in UrineCoriatin in Urine
Linearity Range0.3-50 µg/L ctdbase.orgstuartxchange.org0.03-5.0 µg/L ctdbase.orgstuartxchange.org1-100 µg/L ctdbase.orgstuartxchange.org0.1-10 µg/L ctdbase.orgstuartxchange.org
Average Recovery86.2%-110% (n=6) ctdbase.orgstuartxchange.org86.2%-110% (n=6) ctdbase.orgstuartxchange.org86.2%-110% (n=6) ctdbase.orgstuartxchange.org86.2%-110% (n=6) ctdbase.orgstuartxchange.org
Relative Standard Deviation (RSD)5.1%-14.6% (n=6) ctdbase.orgstuartxchange.org5.1%-14.6% (n=6) ctdbase.orgstuartxchange.org5.1%-14.6% (n=6) ctdbase.orgstuartxchange.org5.1%-14.6% (n=6) ctdbase.orgstuartxchange.org
Limit of Detection (LOD, S/N=3)0.1 µg/L ctdbase.orgstuartxchange.org0.01 µg/L ctdbase.orgstuartxchange.org0.3 µg/L ctdbase.orgstuartxchange.org0.03 µg/L ctdbase.orgstuartxchange.org

LC-MS/MS is widely recognized for its accuracy and simplicity in detecting various toxins ctdbase.org. While direct examples of Gas Chromatography-Mass Spectrometry (GC-MS) specifically for Corianin are not extensively detailed in the provided research findings, GC-MS is a well-established hyphenated technique in natural product analysis. It is commonly applied for the analysis of volatile and semi-volatile compounds in plant extracts and can be used for identification and quantification based on retention times and characteristic mass fragmentation patterns. Its utility in analyzing complex mixtures makes it a valuable complementary technique in comprehensive phytochemical profiling.

Emerging Bioanalytical Techniques for Corianin Detection and Profiling

The field of bioanalytical chemistry is continuously evolving, with new techniques emerging that offer enhanced sensitivity, speed, and multiplexing capabilities. While specific "emerging" techniques for Corianin were not explicitly detailed in the search results, the ongoing need for improved methods to detect plant-derived toxins in various matrices, such as honey and biological fluids, suggests that these advancements would be highly relevant ctdbase.org.

Future research into Corianin detection and profiling could benefit from techniques such as:

Microfluidic systems (Lab-on-a-Chip): These systems offer miniaturization, automation, and reduced sample/reagent consumption, potentially enabling rapid, high-throughput screening of Corianin in biological samples with minimal invasiveness.

Advanced Mass Spectrometry platforms: Beyond conventional LC-MS/MS, techniques like Ion Mobility-Mass Spectrometry (IM-MS) could provide an additional dimension of separation based on molecular shape, further improving the specificity of Corianin detection in highly complex matrices.

Electrochemical Biosensors: Developing specific electrochemical sensors for Corianin could offer real-time, portable, and cost-effective detection, particularly useful for on-site monitoring or rapid screening in food safety or clinical settings.

Surface Plasmon Resonance (SPR) or other label-free biosensors: These techniques could be explored for studying Corianin's interactions with biological targets or for developing highly specific detection assays without the need for chemical labeling.

These emerging methodologies hold promise for overcoming current limitations in Corianin analysis, offering avenues for more efficient, sensitive, and comprehensive research into its presence and effects.

Conclusion and Future Directions in Corianin Research

Current Challenges and Limitations in Corianin Research

Research into corianin faces several inherent challenges, stemming from its natural origin and intricate chemical architecture. One primary limitation lies in its natural extraction , which typically involves solvent extraction, purification, and crystallization from sources like Coriaria japonica to achieve high purity levels smolecule.com. This process can be resource-intensive and may present challenges in terms of scalability and consistency for large-scale production or research needs.

Furthermore, while advanced spectroscopic techniques , such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are crucial for elucidating corianin's complex structure, which features multiple hydroxyl groups and a lactone ring, the inherent complexity of the molecule can still pose limitations in fully characterizing all nuances of its conformational dynamics and reactivity smolecule.commdpi.com.

A significant limitation in understanding corianin's therapeutic potential is the incomplete elucidation of its biological activity mechanisms . Although its antibacterial properties are recognized, the specific biochemical pathways and cellular targets through which corianin exerts its effects are still areas of active investigation smolecule.com. This lack of detailed mechanistic understanding can impede the rational design of corianin-based therapeutics.

Finally, the fact that corianin is found in poisonous plants and is identified as a neurotoxin researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net necessitates stringent handling and safety protocols during research. This inherent toxicity, while a subject of scientific interest, also presents practical challenges for researchers aiming to explore its biological activities in a controlled and safe manner. The need for sensitive detection methods for corianin and related compounds as biomarkers of poisoning further underscores the challenges associated with its study biocrick.com.

Emerging Research Avenues for Corianin in Chemical Biology

Despite the challenges, corianin offers several promising avenues for future research in chemical biology. Its documented antimicrobial activity positions it as a strong candidate for further investigation as a potential antimicrobial agent, particularly against specific bacterial strains smolecule.com. Detailed studies into its mechanism of action against bacterial cells could lead to the development of new antibacterial drugs.

Another significant area of exploration is corianin's role in neuroscience research . As a picrotoxane sesquiterpenoid, corianin, alongside compounds like tutin (B109302) and coriamyrtin (B1205331), has been investigated for its neurotrophic activity and its utility as a tool in neuroscience for probing GABAergic signaling researchgate.netmdpi.comresearchgate.netresearchgate.networldscientific.com. This opens doors for research into its interactions with neuronal systems, potentially leading to therapeutic applications for neurological disorders, including its reported anti-schizophrenia activity worldscientific.commdpi.com.

Corianin also holds promise as a chemical probe in drug discovery and development. Its ability to influence signaling pathways suggests its utility in exploring receptor-ligand interactions and deciphering complex cellular responses biosynth.com. The strategic synthesis of corianin derivatives and analogues, such as picrotoxane derivatives with enhanced stability, could lead to the discovery of novel ion channel blockers or compounds with improved selectivity for specific biological targets researchgate.netcbirt.netnih.gov. Such efforts would be greatly aided by comprehensive structure-activity relationship (SAR) studies to pinpoint the key structural motifs responsible for its biological effects and to guide the design of more potent or selective compounds.

Furthermore, continued research into the biosynthesis and metabolic pathways of corianin within its natural plant sources could provide insights for biotechnological production or for engineering related compounds with desired properties.

Technological Innovations and Computational Advances Impacting Corianin Studies

Technological innovations and computational advances are increasingly pivotal in overcoming the complexities associated with corianin research. Advanced spectroscopic techniques continue to play a foundational role, with Nuclear Magnetic Resonance (NMR) spectroscopy being indispensable for the detailed elucidation of corianin's complex molecular configuration smolecule.commdpi.com. High-resolution mass spectrometry (HRESIMS) also remains critical for both structural determination and precise quantitative analysis of corianin and its related compounds mdpi.comresearchgate.netbiocrick.comresearchgate.net.

Advanced chromatographic methods have significantly improved the ability to detect and quantify corianin in various matrices. For example, Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-MS/MS) coupled with solid-supported liquid/liquid extraction has been successfully employed for the sensitive and accurate determination of corianin in biological samples such as plasma and urine, which is crucial for toxicological and pharmacokinetic studies biocrick.comresearchgate.net.

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the study of complex natural products like corianin. Density Functional Theory (DFT) calculations are now routinely used to guide and optimize the total synthesis of corianin and other picrotoxane derivatives. These computational approaches enable researchers to predict reaction selectivity, analyze essential precursors, and investigate reaction rates, thereby significantly reducing the need for extensive experimental trial-and-error and saving valuable resources organicchemistry.euchemrxiv.orgcbirt.netresearchgate.netacs.org.

Computer-Aided Synthesis Planning (CASP) systems, leveraging sophisticated computational models, are pushing the boundaries of synthetic chemistry by predicting outcomes in previously uncharted chemical spaces chemrxiv.orgcbirt.netresearchgate.net. This includes the development of regression models that can predict reaction outcomes based on specific molecular parameters, further streamlining the synthetic process cbirt.net. Beyond synthesis, AI and machine learning (ML) are being explored to enhance computational efficiency in quantum chemical calculations and to accelerate the discovery of new drug molecules, including the identification of lead compounds and the prediction of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties researchgate.net.

While not yet extensively applied specifically to corianin in the provided search results, omics technologies (genomics, transcriptomics, proteomics, and metabolomics) represent a powerful emerging frontier. These technologies are broadly utilized in chemical biology to unravel complex molecular mechanisms and identify biomarkers noaa.govnih.govfrontiersin.orgomicscentre.com. Given corianin's plant origin and its observed biological activities, applying omics approaches could provide a holistic understanding of its effects on biological systems at a systems level, for instance, by revealing changes in gene expression, protein profiles, or metabolic pathways in response to corianin exposure. This could offer unprecedented insights into its precise mode of action and potential therapeutic targets.

The following table summarizes the analytical parameters for corianin detection in biological samples using UPLC-MS/MS:

Table 1: Analytical Parameters for Corianin Detection in Biological Samples biocrick.com

MatrixLinear Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L) (Implied by Linear Range Start)Average Recovery (%)Relative Standard Deviation (RSD) (%) (n=6)
Plasma0.3 - 500.10.386.2 - 1105.1 - 14.6
Urine1 - 1000.3186.2 - 1105.1 - 14.6

Q & A

Q. How should ethical considerations be integrated into Corianin’s in vivo research?

  • Answer :
  • IACUC Compliance : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size minimization .
  • Transparency : Disclose conflicts of interest and funding sources in all publications .

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